Actinomycin d-[3h(g)]
Description
Structure
2D Structure
Properties
Molecular Formula |
C62H86N12O16 |
|---|---|
Molecular Weight |
1428.1 g/mol |
IUPAC Name |
1-N,9-N-bis[(3R,6S,7R,10S,16R)-3,10-bis(1,1,1,2,3,3,3-heptatritiopropan-2-yl)-2,5,9,12,15-pentaoxo-3,4,6,7,10,13,13,16,17,17,18,18,19,19-tetradecatritio-7,11,14-tris(tritritiomethyl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-2-(ditritioamino)-3-oxo-1-N,9-N,7,8-tetratritio-4,6-bis(tritritiomethyl)phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C62H86N12O16/c1-27(2)42-59(84)73-23-17-19-36(73)57(82)69(13)25-38(75)71(15)48(29(5)6)61(86)88-33(11)44(55(80)65-42)67-53(78)35-22-21-31(9)51-46(35)64-47-40(41(63)50(77)32(10)52(47)90-51)54(79)68-45-34(12)89-62(87)49(30(7)8)72(16)39(76)26-70(14)58(83)37-20-18-24-74(37)60(85)43(28(3)4)66-56(45)81/h21-22,27-30,33-34,36-37,42-45,48-49H,17-20,23-26,63H2,1-16H3,(H,65,80)(H,66,81)(H,67,78)(H,68,79)/t33-,34-,36-,37-,42-,43-,44+,45+,48+,49+/m1/s1/i1T3,2T3,3T3,4T3,5T3,6T3,7T3,8T3,9T3,10T3,11T3,12T3,13T3,14T3,15T3,16T3,17T2,18T2,19T2,20T2,21T,22T,23T2,24T2,25T2,26T2,27T,28T,29T,30T,33T,34T,36T,37T,42T,43T,44T,45T,48T,49T/hT6 |
InChI Key |
RJURFGZVJUQBHK-RRSMDJEXSA-N |
Isomeric SMILES |
[3H]C1=C(C(=C2C(=C1C(=O)N([3H])[C@@]3(C(=O)N([C@](C(=O)N4[C@@](C(=O)N(C(C(=O)N([C@@](C(=O)O[C@]3([3H])C([3H])([3H])[3H])([3H])C([3H])(C([3H])([3H])[3H])C([3H])([3H])[3H])C([3H])([3H])[3H])([3H])[3H])C([3H])([3H])[3H])(C(C(C4([3H])[3H])([3H])[3H])([3H])[3H])[3H])([3H])C([3H])(C([3H])([3H])[3H])C([3H])([3H])[3H])[3H])[3H])N=C5C(=C(C(=O)C(=C5O2)C([3H])([3H])[3H])N([3H])[3H])C(=O)N([3H])[C@@]6(C(=O)N([C@](C(=O)N7[C@@](C(=O)N(C(C(=O)N([C@@](C(=O)O[C@]6([3H])C([3H])([3H])[3H])([3H])C([3H])(C([3H])([3H])[3H])C([3H])([3H])[3H])C([3H])([3H])[3H])([3H])[3H])C([3H])([3H])[3H])(C(C(C7([3H])[3H])([3H])[3H])([3H])[3H])[3H])([3H])C([3H])(C([3H])([3H])[3H])C([3H])([3H])[3H])[3H])[3H])C([3H])([3H])[3H])[3H] |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C |
Origin of Product |
United States |
Molecular Mechanisms of Actinomycin D Interaction with Nucleic Acids and Associated Proteins
DNA Intercalation Modalities and Sequence Specificity
Actinomycin D exhibits a range of binding modalities and sequence preferences when interacting with DNA, from its classic recognition of GpC sites to its association with non-canonical sequences and alternative DNA structures. nih.gov
The most well-characterized interaction of Actinomycin D with DNA is its high-affinity binding to 5'-GpC-3' sequences. uah.esoup.com This binding involves the intercalation of its planar phenoxazone ring between the guanine (B1146940) and cytosine base pairs. nih.govoup.comoup.com The specificity of this interaction is further stabilized by the two cyclic pentapeptide chains, which fit snugly into the minor groove of the DNA double helix. nih.govoup.com
A critical factor for this sequence specificity is the formation of strong hydrogen bonds. uah.es Specifically, the carbonyl oxygen atoms of the L-threonine residues in both pentapeptide rings of Actinomycin D form hydrogen bonds with the 2-amino group of the guanine bases at the GpC step. nih.govoup.comoup.com These interactions are crucial for the recognition and stable binding of the drug. uah.es This binding event leads to a widening of the minor groove and an unwinding of the DNA helix. nih.gov
While the GpC sequence is the primary target, research has revealed that Actinomycin D can also bind to other, non-canonical DNA sequences. nih.govresearchgate.net DNase I footprinting experiments have shown that it can effectively bind to GG (CC) dinucleotide steps. nih.gov Weaker, yet specific and cooperative binding to GT and AC sequences has also been observed. nih.gov
The structural basis for some of these non-canonical interactions has been elucidated. For instance, Actinomycin D can bind to adjacent GpC sites that are separated by a G:G mismatch, a sequence found in (CGG)n trinucleotide repeats associated with certain neurological diseases. nih.gov In this context, the binding of two Actinomycin D molecules induces significant conformational changes in the DNA, including nucleotide flipping, a sharp bend, and a left-handed twist in the helix. nih.gov Similarly, the drug can bind to adjacent GpC sites flanking a T:T mismatch. oup.com The presence of these mismatches can create a suitable cavity in the minor groove that accommodates the drug. oup.com One study demonstrated that the duplex [d(CGTCGACG)]2, which lacks a classic GpC site, can strongly bind two molecules of Actinomycin D in a cooperative fashion. researchgate.net
Table 1: Non-Canonical DNA Binding Sites for Actinomycin D
| Non-Canonical Site | Observed Characteristics | References |
|---|---|---|
| GG (CC) | Strong binding potential revealed by DNase I footprinting. | nih.gov |
| GT / AC | Weaker, but specific and cooperative binding. | nih.gov |
| GpC flanking G:G mismatch | Preferred binding site; induces significant DNA conformational changes. | nih.gov |
| GpC flanking T:T mismatch | Forms a stable complex; mismatch provides a suitable binding cavity. | oup.com |
| d(CGTCGACG)₂ | Strong, cooperative binding of two drug molecules despite no GpC site. | researchgate.net |
Actinomycin D is also capable of binding to single-stranded DNA (ssDNA), particularly sequences that can form metastable hairpin structures. nih.govacs.orgnortheastern.edu This binding mode is implicated in the drug's ability to inhibit reverse transcriptase, which uses an ssDNA template. nih.govresearchgate.net Studies using the fluorescent analog 7-aminoactinomycin D have identified the 5'-TAGT-3' sequence as a high-affinity site within ssDNA. nih.govacs.org
The binding often involves the stabilization of low-melting DNA hairpins. nih.govacs.org For example, metastable hairpins with a melting temperature (Tm) of 34.2°C were stabilized by 7-aminoactinomycin D, increasing the complex's Tm to approximately 45°C. nih.govacs.org The affinity for these hairpins is high, with dissociation constants (Kd) around 0.1 μM. nih.govacs.org The composition of both the stem and the loop of the hairpin is critical for binding affinity. nih.gov For instance, replacing terminal guanine bases in one hairpin sequence with adenine (B156593) and thymine (B56734) increased the binding affinity tenfold. nih.gov Molecular modeling suggests that significant interactions occur between the hairpin loop and the pentapeptide rings of the drug. nih.gov
Table 2: Binding Affinities of 7-aminoactinomycin D to DNA Hairpin Structures
| Hairpin Sequence/Structure | Dissociation Constant (Kd) | References |
|---|---|---|
| Hairpin from 5'-AAAAAAATAGTTTTAAATATTTTTTT-3' (HP1) | 0.22 ± 0.11 μM | nih.gov |
| HP1 Stem without loop | 2.6 ± 0.9 μM | nih.gov |
| 5'-GGATACCCCCGTATCC-3' (ACC4) | 6.8 ± 2.2 μM | nih.gov |
| 5'-ATATACCCCCGTATAT-3' | 0.74 ± 0.06 μM | nih.gov |
| General affinity for metastable hairpins | ~ 0.1 μM | nih.govacs.org |
G-quadruplexes, which are higher-order DNA structures formed from guanine-rich sequences like those in human telomeres, represent another important target for Actinomycin D. nih.govnih.govacs.org The drug binds to and stabilizes G-quadruplex structures formed in the presence of both Na+ and K+ ions. nih.govnih.govacs.org
The binding is characterized by an intrinsic association constant of approximately 2 x 10⁵ M⁻¹ per strand, with a 2:1 (drug-to-quadruplex) stoichiometry. nih.govnih.govacs.org This interaction is enthalpically driven, with binding enthalpies of about -7 kcal/mol. nih.govnih.govacs.org Actinomycin D significantly stabilizes the G-quadruplex, increasing the melting temperature of both Na+ (from 60°C) and K+ (from 68°C) forms to approximately 79°C. nih.govnih.govacs.org Circular dichroism studies suggest that the binding mode may involve the phenoxazone ring stacking on the external G-tetrad rather than intercalating between them. nih.govnih.govacs.org Furthermore, Actinomycin D can bind to the G-quadruplex formed in the promoter region of the c-Myc oncogene, repressing its expression. northeastern.eduacs.org
Table 3: Thermodynamic and Stability Parameters of Actinomycin D Binding to Human Telomeric G-Quadruplex DNA
| Parameter | Value | Ion Condition | References |
|---|---|---|---|
| Association Constant (Ka) | 2.1 x 10⁵ M⁻¹ (strand) | Na⁺ | nih.gov |
| 2.3 x 10⁵ M⁻¹ (strand) | K⁺ | nih.gov | |
| Binding Enthalpy (ΔH) | -7.3 kcal/mol | Na⁺ | nih.gov |
| -6.7 kcal/mol | K⁺ | nih.gov | |
| Melting Temperature (Tm) of free G-quadruplex | ~60°C | Na⁺ | nih.govnih.govacs.org |
| ~68°C | K⁺ | nih.govnih.govacs.org | |
| Melting Temperature (Tm) of Actinomycin D-G-quadruplex complex | ~79°C | Na⁺ and K⁺ | nih.govnih.govacs.org |
Inhibition of DNA-Dependent RNA Polymerases
A primary biological function of Actinomycin D is the potent inhibition of transcription in both prokaryotic and eukaryotic cells. wikipedia.orgletstalkacademy.com This is achieved by inhibiting DNA-dependent RNA polymerases. cellsignal.comrndsystems.com The drug binds to the DNA template, specifically at the transcription initiation complex, and interferes with the action of RNA polymerase. wikipedia.orgnortheastern.eduapexbt.com While it effectively inhibits DNA-dependent RNA synthesis, it does not affect RNA-dependent RNA synthesis or transcription from single-stranded DNA templates in the absence of hairpin formation. letstalkacademy.com Some evidence also suggests a selective inhibition of RNA polymerase II activity itself, in addition to blocking the DNA template. nih.gov
The central mechanism for transcription inhibition is the blockage of RNA chain elongation. cellsignal.comscbt.com By intercalating its phenoxazone ring into the DNA, Actinomycin D creates a stable drug-DNA complex that acts as a physical barrier to the translocating RNA polymerase. wikipedia.orgcellsignal.comscbt.com This prevents the enzyme from moving along the DNA strand, thereby halting the extension of the growing RNA chain. cellsignal.comapexbt.com One model suggests that Actinomycin D specifically binds to a "premelted" or partially unwound DNA conformation that exists within the transcriptional complex, effectively locking it in place and preventing further elongation. researchgate.net
Differential Sensitivity of RNA Polymerase I, II, and III
Actinomycin D exhibits a notable differential inhibitory effect on the three major eukaryotic RNA polymerases. The synthesis of ribosomal RNA (rRNA) by RNA Polymerase I (Pol I) is significantly more sensitive to Actinomycin D than the synthesis of messenger RNA (mRNA) and other transcripts by RNA Polymerase II (Pol II) and RNA Polymerase III (Pol III). nih.govembopress.org In fact, rRNA synthesis can be inhibited by concentrations of Actinomycin D that are 50 to 100 times lower than those required to inhibit Pol II and Pol III. embopress.orgoup.com
This heightened sensitivity of Pol I is not due to a direct, preferential binding of the drug to the enzyme itself, but rather to the nature of the genes Pol I transcribes. nih.gov Ribosomal DNA (rDNA) genes are transcribed at a very high frequency, leading to a dense packing of Pol I molecules along the DNA template. nih.gov When an Actinomycin D molecule intercalates into the rDNA, it creates a physical blockade. This single bound drug molecule can cause the densely packed polymerases behind it (towards the promoter) to "stack up," which in turn interferes with the initiation of new transcription. nih.gov In contrast, on genes transcribed by Pol II and Pol III, the polymerases are more widely spaced. Therefore, a single Actinomycin D molecule only inhibits the individual polymerase that encounters it, without the cascading effect on initiation seen with Pol I. nih.gov
At low concentrations (e.g., 0.04-0.05 µg/ml), Actinomycin D selectively inhibits rRNA synthesis. csic.es Higher concentrations are required to affect the synthesis of other RNA types. oup.comcsic.es For instance, while low doses of Actinomycin D severely inhibit rRNA synthesis, the synthesis of mRNA can remain relatively unaffected. asm.org
Table 1: Differential Inhibition of RNA Polymerases by Actinomycin D
| RNA Polymerase | Primary Transcript | Sensitivity to Actinomycin D | Mechanism of Differential Sensitivity |
|---|---|---|---|
| RNA Polymerase I | Ribosomal RNA (rRNA) | High (inhibited at low concentrations) | High transcription frequency and dense packing of polymerases on rDNA leads to amplified inhibition. nih.gov |
| RNA Polymerase II | Messenger RNA (mRNA) | Lower (requires higher concentrations for inhibition) | Wider spacing of polymerases on genes means inhibition is more localized to individual enzymes. nih.govoup.com |
| RNA Polymerase III | Transfer RNA (tRNA), 5S rRNA | Lower (requires higher concentrations for inhibition) | Similar to Pol II, less frequent transcription and wider polymerase spacing compared to Pol I. embopress.org |
Impact on Specific RNA Species Synthesis (e.g., ribosomal RNA, messenger RNA)
The primary mechanism by which Actinomycin D inhibits transcription is by binding to double-stranded DNA, thereby obstructing the progression of RNA polymerase. biomedpharmajournal.org This has a profound and selective impact on the synthesis of different types of RNA.
Ribosomal RNA (rRNA): The synthesis of rRNA is the most dramatically affected process by Actinomycin D. nih.gov Due to the high sensitivity of RNA Polymerase I, even low concentrations of the drug can lead to a significant reduction in the rate of rRNA synthesis. asm.org For example, treatment of cells with low doses of Actinomycin D can reduce rRNA synthesis by 70% or more. asm.org This inhibition leads to the disappearance of the primary pre-rRNA transcript (47S) and a subsequent decrease in its processed intermediates, such as 28S and 18S rRNAs. embopress.org Interestingly, low concentrations of Actinomycin D can also lead to the accumulation of short, aberrant pre-rRNA transcripts that are then polyadenylated, suggesting an impact on the quality control of Pol I transcription. embopress.org
Influence on Topoisomerase Activity and DNA Topology
Actinomycin D not only physically blocks transcription but also modulates the activity of topoisomerases, enzymes crucial for managing DNA topology during processes like transcription and replication.
Stabilization of Topoisomerase I-DNA Covalent Complexes
Actinomycin D has been shown to stabilize the covalent complex formed between topoisomerase I and DNA. nih.govcellsignal.comoup.com Topoisomerase I functions by creating a transient single-strand break in the DNA, allowing the DNA to rotate and relieve supercoiling. During this process, the enzyme becomes covalently linked to the 3' end of the broken DNA strand. pnas.org Actinomycin D extends the half-life of this covalent intermediate, effectively trapping the enzyme on the DNA. nih.govpnas.org This stabilization of the "cleavable complex" is thought to contribute to the drug's cytotoxic effects. biomedpharmajournal.orgnih.gov The drug stimulates topoisomerase I-induced cleavage at the same DNA sequences the enzyme would normally recognize. nih.govpnas.org Given that a significant amount of topoisomerase I is located in the nucleolus, where rRNA transcription occurs, it is proposed that this interaction with topoisomerase I contributes to Actinomycin D's potent inhibition of rRNA synthesis. nih.govpnas.org
Induction of DNA Cleavage through Topoisomerase II
In addition to its effects on topoisomerase I, Actinomycin D can also influence the activity of topoisomerase II. nih.gov Studies have shown that Actinomycin D, along with other DNA intercalators, can stimulate DNA cleavage mediated by topoisomerase II. biomedpharmajournal.orgnih.gov Topoisomerase II creates transient double-strand breaks in DNA to manage topology. By stimulating the cleavage activity of this enzyme, Actinomycin D can contribute to the formation of DNA strand breaks. biomedpharmajournal.org However, at higher concentrations, like other intercalators, Actinomycin D can suppress the enzyme-mediated DNA cleavage induced by both topoisomerase I and II. nih.gov
Table 2: Influence of Actinomycin D on Topoisomerase Activity
| Topoisomerase | Function | Effect of Actinomycin D | Consequence |
|---|---|---|---|
| Topoisomerase I | Relieves torsional stress via single-strand breaks. | Stabilizes the covalent enzyme-DNA complex. nih.govoup.compnas.org | Traps the enzyme on DNA, potentially leading to DNA breaks and contributing to the inhibition of transcription. biomedpharmajournal.orgnih.gov |
| Topoisomerase II | Manages DNA tangles via double-strand breaks. | Stimulates enzyme-mediated DNA cleavage at certain concentrations. biomedpharmajournal.orgnih.gov | Can induce DNA double-strand breaks. biomedpharmajournal.org |
Molecular Dynamics of Actinomycin D Binding and Dissociation from DNA
The binding of Actinomycin D to DNA is a slow and complex process governed by significant structural dynamics of the DNA itself. nih.gov The molecule's planar phenoxazone ring intercalates into double-stranded DNA, preferentially at GpC (guanine-cytosine) sequences, while its two cyclic pentapeptide side chains rest in the minor groove. oup.comacs.org
Force spectroscopy studies have revealed that major deformations in the DNA duplex, such as partial melting or "breathing," are a prerequisite for Actinomycin D binding. nih.govoup.com This supports a model where the biologically active form of binding is to pre-melted DNA, similar to what is found in transcription bubbles. nih.govoup.com Destabilizing the double-stranded DNA facilitates the extremely slow on and off rates of the drug. nih.gov
Once bound, Actinomycin D dissociates from DNA very slowly. nih.govoup.com This slow dissociation effectively "locks" the drug within the DNA, leading to a persistent block of RNA synthesis. oup.comresearchgate.net This is particularly relevant in transcriptionally hyperactive cells, such as cancer cells, where the presence of numerous transcription bubbles provides more binding sites for the drug. nih.govoup.com The kinetics of association and dissociation can be influenced by the DNA sequence flanking the GpC binding site. acs.org
Cellular and Subcellular Effects of Actinomycin D in Experimental Models
Transcriptional Inhibition and its Downstream Consequences
Actinomycin D's primary mechanism of action involves intercalating into DNA, which obstructs the movement of RNA polymerase and thereby prevents RNA synthesis. oup.comku.edu This potent inhibition of transcription has profound and widespread consequences on cellular function.
Global Gene Expression Repression in Cultured Cells
In cultured cells, Actinomycin D acts as a powerful inhibitor of transcription. embopress.org Its ability to rapidly shut down transcription makes it an invaluable experimental tool for studying RNA stability. nih.gov The primary mechanism is thought to involve its direct binding to DNA, primarily by intercalating between guanine-cytosine base pairs, which ultimately leads to the inhibition of RNA polymerases and a decrease in transcription. nih.gov
The sensitivity of different RNA polymerases to Actinomycin D varies. RNA polymerase I, responsible for ribosomal RNA (rRNA) transcription, is the most sensitive. RNA polymerase II and III are less sensitive to its effects. pnas.org This differential sensitivity allows researchers to dissect the roles of different RNA polymerases in gene expression. At higher concentrations, Actinomycin D is also capable of inhibiting RNA Polymerase II (Pol II). oup.com
Modulation of mRNA Stability and Turnover in Research Assays
Actinomycin D is a widely utilized transcription inhibitor in assays designed to measure messenger RNA (mRNA) stability. mrnabased-drug.comnih.govmonash.edunih.gov By halting the synthesis of new mRNA, researchers can monitor the decay rate of existing transcripts over time to determine their half-lives. nih.govcreative-biolabs.com This method is advantageous as it allows for the measurement of stability changes in endogenous mRNAs without the need to introduce foreign genes into the cells. nih.gov
The process generally involves treating cultured cells with Actinomycin D to block transcription. creative-biolabs.com Subsequently, RNA is collected at various time points, and the abundance of specific mRNAs is quantified using techniques like quantitative PCR, Northern blotting, or RNA sequencing. nih.govcreative-biolabs.com This allows for the calculation of the decay rate and, consequently, the half-life of the mRNA of interest. creative-biolabs.com
However, it is important to note that different methods for measuring mRNA half-life can yield varying results. For instance, studies comparing Actinomycin D-based decay assays with other techniques, such as kinetic labeling, have shown discrepancies in the measured half-lives for the same mRNA. nih.govmdpi.com
| mRNA | Treatment | Estimated Half-Life |
|---|---|---|
| IL-8 | Untreated | 24 min |
| IL-8 | 1 hr PMA | 42 min |
| IL-8 | 24 hr PMA | >10 hr |
| TNF-α | Untreated | 17 min |
| TNF-α | 1 hr PMA | 36 min |
| TNF-α | 24 hr PMA | 21 min |
| IL-1β | Untreated | 21 min |
Effects on Ribonucleoprotein Organization and Maturation
Actinomycin D induces a well-characterized phenomenon known as "nucleolar stress," which involves significant changes in the structure and function of the nucleolus, the primary site of ribosome biogenesis. elifesciences.orgusherbrooke.ca This stress is triggered by the inhibition of RNA Polymerase I-mediated transcription of ribosomal DNA (rDNA). elifesciences.orgelifesciences.org
The inhibition of rRNA synthesis leads to a reorganization of nucleolar components. usherbrooke.ca This includes the segregation of nucleolar compartments and the formation of "stress caps" at the periphery of the nucleolus. elifesciences.orgelifesciences.org These caps (B75204) are composed of segregated rDNA and associated proteins. elifesciences.orgelifesciences.org Proteomic studies have revealed a dynamic reorganization of the nucleolar proteome in response to Actinomycin D-induced transcriptional inhibition. usherbrooke.ca
Furthermore, Actinomycin D affects the association of nascent ribonucleoprotein (RNP) fibrils, which contain the precursors to rRNA (pre-rRNA), with their DNA templates. nih.govnih.gov Treatment with the drug leads to the progressive detachment of these growing RNP fibrils from the rDNA strands. nih.govnih.gov
Regulation of Cell Cycle Progression in Vitro
Actinomycin D exerts significant control over cell cycle progression in laboratory settings, primarily by inducing cell cycle arrest and altering the expression of key regulatory proteins. nih.govmdpi.com
Induction of Cell Cycle Arrest (e.g., G1 phase)
In numerous experimental models, Actinomycin D has been shown to induce cell cycle arrest, often in the G1 phase. selleckchem.commedchemexpress.comdovepress.comresearchgate.net This arrest prevents cells from proceeding through the cell cycle and proliferating. For example, in vascular smooth muscle cells, Actinomycin D was found to inhibit proliferation and cause an arrest at the G1 phase. medchemexpress.com Similarly, treatment of hepatocellular carcinoma cell lines with Actinomycin D resulted in a blockage of cell cycle transitions. mdpi.combohrium.com Studies in neuroblastoma cell lines also demonstrated that Actinomycin D treatment leads to an accumulation of cells in the G2 phase of the cell cycle. researchgate.net However, some studies have shown that the apoptosis induced by Actinomycin D can occur in any phase of the cell cycle. rndsystems.com
Alterations in Cyclin Protein Expression and Transcriptional Levels
The induction of cell cycle arrest by Actinomycin D is closely linked to its ability to modulate the expression of cyclins, which are key regulatory proteins of the cell cycle. nih.govnih.gov Research has demonstrated that Actinomycin D treatment leads to a reduction in the protein levels of several cyclins, including cyclin A, cyclin D1, and cyclin E. nih.govnih.gov
This decrease in cyclin protein levels is a direct consequence of Actinomycin D's inhibitory effect on transcription. By blocking the synthesis of cyclin mRNAs, the drug effectively reduces the amount of cyclin protein produced by the cell. nih.govnih.gov For instance, in osteosarcoma cells, Actinomycin D was shown to decrease the mRNA levels of cyclins A, D1, and E, leading to a subsequent reduction in their protein expression. nih.gov The downregulation of these cyclins, particularly cyclin D1 which is considered an oncogene, contributes to the cell cycle arrest and subsequent apoptosis induced by Actinomycin D. nih.govresearchgate.net
| Cyclin | Effect on Protein Level | Effect on mRNA Level |
|---|---|---|
| Cyclin A | Reduced | Decreased |
| Cyclin D1 | Dramatically Reduced | Decreased |
| Cyclin E | Reduced | Decreased |
Mechanisms of Programmed Cell Death Induction in Experimental Systems
Actinomycin D is a potent inducer of programmed cell death, primarily through the activation of apoptosis. Its mechanisms of action are multifaceted, involving the activation of specific signaling pathways, a response to DNA damage, and the presentation of distinct cellular changes.
Role of DNA Damage Response in Apoptosis Induction
The primary mechanism of Actinomycin D involves its function as a DNA intercalator. It inserts itself into the DNA double helix, specifically at GpC (guanine-cytosine) sites, which physically obstructs the progression of RNA polymerases, thereby inhibiting transcription. This interaction not only halts the synthesis of RNA but also induces significant stress and damage to the DNA.
This DNA damage is a critical trigger for the apoptotic response. The cell's DNA damage response (DDR) pathways are activated, leading to cell cycle arrest and, if the damage is irreparable, the initiation of apoptosis. Actinomycin D can stimulate DNA cleavage through the action of DNA topoisomerase I and II. The resulting DNA strand breaks can lead to the activation of the p53 tumor suppressor protein. Activated p53 can then transcriptionally activate pro-apoptotic genes, such as Bax, and repress anti-apoptotic genes, tipping the cellular balance towards apoptosis. In HepG2 cells, Actinomycin D treatment led to an increase in phosphorylated p53 levels, indicating an activation of the p53-dependent cell death pathway following a blockage of the cell cycle. However, it is noteworthy that in some cellular contexts, the apoptotic response to Actinomycin D appears to be independent of the pathways that respond to other DNA-damaging agents, suggesting a specific signaling cascade is initiated by its transcription-inhibiting properties.
Apoptotic Morphological and Biochemical Signatures in Cell Lines
Treatment of experimental cell lines with Actinomycin D results in a series of characteristic morphological and biochemical changes that are hallmarks of apoptosis.
Morphological Signatures: Microscopic examination of cells undergoing Actinomycin D-induced apoptosis reveals distinct structural alterations. These include:
Chromatin Condensation: The chromatin within the nucleus compacts into dense masses against the nuclear envelope.
Pycnotic Nuclei: The nucleus shrinks and becomes densely stained.
Formation of Apoptotic Bodies: The cell breaks down into smaller, membrane-bound fragments called apoptotic bodies, which are subsequently cleared by phagocytic cells.
Biochemical Signatures: A cascade of biochemical events underlies these morphological changes. These signatures are frequently used as markers to quantify apoptosis in research settings.
Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, it flips to the outer leaflet, where it can be detected by binding to Annexin V.
Mitochondrial Membrane Depolarization: A key event in the intrinsic apoptotic pathway is the loss of the mitochondrial transmembrane potential (ΔΨm), which can be measured using specific fluorescent dyes.
Caspase Activation: As mentioned, the activation of executioner caspases 3 and 7 is a central event. Their activity can be measured using fluorogenic substrates.
DNA Fragmentation: A late-stage event in apoptosis is the cleavage of genomic DNA into internucleosomal fragments, which can be visualized as a characteristic "ladder" pattern on an agarose (B213101) gel or quantified using assays like the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a DNA repair enzyme that is cleaved and inactivated by caspase-3 during apoptosis. Detection of cleaved PARP is a reliable marker of caspase-dependent apoptosis.
The following table details the apoptotic signatures observed in various cell lines upon treatment with Actinomycin D.
| Cell Line | Morphological Signatures | Biochemical Signatures |
| ECV304 | Chromatin condensation | Phosphatidylserine translocation |
| PANC-1 | Not specified | DNA laddering (TUNEL assay positive) |
| SiHa | Not specified | Annexin V binding, loss of mitochondrial membrane potential, caspase 3/7 activation, DNA damage |
| HepG2 | Not specified | DNA fragmentation, decreased mitochondrial membrane potential, cytochrome c depletion |
| MG63 | Significant apoptosis via Hoechst staining | Increased cleaved caspase-3 |
Autophagy Modulation in Cellular Research
Beyond apoptosis, Actinomycin D also influences another critical cellular process known as autophagy. Autophagy is a catabolic "self-eating" process where cells degrade and recycle their own components within lysosomes. It plays a dual role in cell survival and cell death.
Actinomycin D as an Inducer of Autophagy
Research has demonstrated that Actinomycin D can act as an inducer of autophagy in certain cellular contexts. The inhibition of transcription and the resulting cellular stress can trigger an autophagic response as a survival mechanism. A key indicator of autophagy is the conversion of the soluble protein LC3-I to its lipidated form, LC3-II, which is recruited to the membranes of forming autophagosomes. In p53-deficient LA1-55n neuroblastoma cells, treatment with Actinomycin D led to an increased conversion of LC3-I to LC3-II, suggesting the induction of autophagy. This indicates that in the absence of a functional p53-mediated apoptotic pathway, cells may rely on autophagy as an alternative response to the stress induced by Actinomycin D.
Interplay Between Apoptosis and Autophagy Pathways
The relationship between apoptosis and autophagy is complex, with significant crosstalk between the two pathways. They can be triggered by similar stress signals, including treatment with Actinomycin D, and the ultimate fate of the cell often depends on the balance between these two processes.
In some scenarios, autophagy and apoptosis appear to be mutually exclusive or antagonistic. For example, in neuroblastoma cell lines, apoptosis was the predominant cell death mechanism in p53 wild-type cells, whereas autophagy was more prominent in p53-deficient cells. In other contexts, the two pathways can be induced concurrently. A study on human hepatoma Bel-7402 cells treated with an anti-Fas antibody and Actinomycin D showed a concomitant induction of both apoptosis and autophagy.
The interplay is regulated by several key molecules that are shared between the two pathways. For instance, Beclin-1, a core autophagy protein, can be cleaved by caspases, which inhibits autophagy and generates a C-terminal fragment that sensitizes mitochondria to apoptotic stimuli. Conversely, autophagy can selectively degrade pro-apoptotic proteins, such as caspase-8, thereby inhibiting cell death and promoting survival. The decision between survival via autophagy or death via apoptosis can depend on the intensity and duration of the stress stimulus. Low levels of stress may induce autophagy as a protective measure, while high levels of stress can overwhelm the autophagic capacity and trigger apoptosis.
Impact on DNA Repair Mechanisms in Cellular Models
Actinomycin D exerts a significant impact on DNA integrity and repair processes primarily through its function as a DNA intercalator. medchemexpress.eu By inserting its phenoxazine (B87303) chromophore between adjacent guanine-cytosine base pairs in DNA, Actinomycin D forms a stable complex that obstructs the processes of DNA replication and transcription. medchemexpress.eunih.gov This binding can distort the DNA double helix, creating a physical barrier that interferes with the activity of enzymes essential for DNA maintenance. bohrium.com
Effects on Specific Cellular Signaling Pathways and Protein Expression in Research Settings
Actinomycin D modulates a variety of cellular signaling pathways that govern cell fate decisions, including proliferation, cell cycle arrest, and apoptosis. Its effects are often concentration-dependent and can vary significantly between different cell types. Key pathways affected include the p53 tumor suppressor pathway, the PI3K/AKT and MAPK survival pathways, and the ribosomal stress response network.
Actinomycin D is a well-established activator of the p53 tumor suppressor pathway. nih.govresearchgate.net Cellular stress signals induced by Actin D, such as inhibited transcription and ribosomal stress, lead to the stabilization and activation of the p53 protein. nih.govembopress.org In aerodigestive tract cancer cell lines (A549 and H460), treatment with Actinomycin D led to a time- and dose-dependent increase in both total and phosphorylated p53 (at serine 15). nih.gov
Once activated, p53 acts as a transcription factor to induce the expression of its downstream target genes, which mediate its cellular effects. nih.gov Two of the most critical p53 targets in this context are p21 (CDKN1A) and PUMA (BBC3).
p21 : This protein is a cyclin-dependent kinase inhibitor that mediates cell cycle arrest, primarily at the G1 phase. nih.govspandidos-publications.com Studies have consistently shown that low doses of Actinomycin D robustly activate the p53-p21 signaling axis. nih.gov In A549 and H460 cells, Actinomycin D treatment significantly increased the expression of p21 at both the mRNA and protein levels, an effect that was diminished when p53 was ablated, confirming the p53-dependency of this induction. nih.gov Upregulation of p21 by p53 is considered a key, though not always sufficient, step for triggering growth arrest in response to Actinomycin D. researchgate.net
PUMA : This protein is a pro-apoptotic member of the Bcl-2 family that plays a crucial role in initiating apoptosis. nih.gov The induction of PUMA by Actinomycin D appears to be more context-dependent than that of p21. nih.gov For instance, in A549 cells, PUMA expression was significantly increased at both the mRNA and protein levels in a p53-dependent manner. nih.gov However, in H460 cells, while PUMA protein levels increased, there was no significant change in its mRNA expression, suggesting different regulatory mechanisms between cell lines. nih.gov In some cellular contexts, Actinomycin D can upregulate PUMA even in the absence of functional p53. spandidos-publications.com
The differential activation of p21 and PUMA highlights the complexity of the p53 response to Actinomycin D, where the cellular outcome—be it cell cycle arrest or apoptosis—is determined by the specific cellular background. nih.gov
Table 1: Effect of Actinomycin D on the p53 Pathway in Different Cancer Cell Lines
| Cell Line | p53 Status | Effect on p53 | Effect on p21 | Effect on PUMA | Reference |
|---|---|---|---|---|---|
| A549 (Lung Cancer) | Wild-Type | Increased total and phosphorylated (Ser15) | Increased mRNA and protein (p53-dependent) | Increased mRNA and protein (p53-dependent) | nih.gov |
The phosphatidylinositol 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) pathways are central to cell survival, proliferation, and stress responses. nih.govmdpi.com Research has shown that Actinomycin D treatment can activate components of these pathways, although their specific roles in the resulting cellular phenotype can be complex and sometimes contradictory depending on the experimental model.
In Ewing sarcoma cells, Actinomycin D treatment was found to activate both the MEK/ERK and the PI3K/Akt pathways, which were identified as playing a role in resistance to the drug's cytotoxic effects. nih.gov The simultaneous inhibition of both pathways significantly enhanced Actinomycin D-induced apoptosis, suggesting they function as pro-survival signals in this context. nih.gov Similarly, in hepatocellular carcinoma cells, Actinomycin D induced the activation of AKT as well as the three major MAPK subfamilies: ERK, p38, and JNK. nih.gov In this system, inhibition of JNK and AKT, but not ERK or p38, was protective against Actinomycin D-induced cell death. nih.gov
Conversely, a separate study investigating the mechanism of p53 induction found that Actinomycin D-induced p53 expression was dependent on the PI3K/AKT pathway. nih.gov The use of PI3K and AKT inhibitors abolished the p53 expression triggered by Actinomycin D. However, in this particular study, inhibitors of MEK1/2, JNK, and p38-MAPK did not have the same effect, indicating that in this context, these MAPK pathways were not required for the induction of p53. nih.gov The activation of p38 and JNK pathways is frequently associated with cellular stress responses leading to apoptosis or autophagy. nih.govplos.org
These findings suggest that Actinomycin D can trigger multiple signaling cascades simultaneously. The ultimate biological outcome likely depends on the crosstalk and balance between these pro-survival (PI3K/AKT) and stress-activated (JNK, p38) pathways. nih.govnih.gov
Table 2: Activation of Signaling Pathways by Actinomycin D in Experimental Models
| Cell Line / Model | Pathway Investigated | Observed Effect of Actinomycin D | Reference |
|---|---|---|---|
| Ewing Sarcoma (TC-135) | MEK/ERK | Activation | nih.gov |
| Ewing Sarcoma (TC-135) | PI3K/Akt | Activation | nih.gov |
| Hepatocellular Carcinoma (HepG2) | AKT | Activation | nih.gov |
| Hepatocellular Carcinoma (HepG2) | ERK (MAPK) | Activation | nih.gov |
| Hepatocellular Carcinoma (HepG2) | p38 (MAPK) | Activation | nih.gov |
| Hepatocellular Carcinoma (HepG2) | JNK (MAPK) | Activation | nih.gov |
| Diverse Cell Types | PI3K/AKT | Required for p53 induction | nih.gov |
One of the primary mechanisms through which Actinomycin D activates p53 is by inducing ribosomal or nucleolar stress. embopress.orgnih.gov At low, non-genotoxic concentrations, Actinomycin D selectively inhibits RNA polymerase I (Pol I), the enzyme responsible for transcribing ribosomal RNA (rRNA) in the nucleolus. embopress.orgelifesciences.org Since rRNA accounts for the vast majority of cellular RNA synthesis, this targeted inhibition causes an acute disruption of ribosome biogenesis. elifesciences.org
This disruption, termed nucleolar stress, leads to distinct morphological changes, including the shrinkage and rounding of nucleoli and the formation of "stress caps" at the nucleolar periphery, which consist of segregated ribosomal DNA. elifesciences.org The inhibition of ribosome production triggers a stress response that signals to the p53 pathway. The mechanism involves the release of ribosomal proteins, such as L5, L11, and L23, from the disrupted nucleolus into the nucleoplasm. embopress.org These ribosomal proteins can then bind to MDM2, an E3 ubiquitin ligase that is the primary negative regulator of p53. embopress.org This binding inhibits MDM2's ability to target p53 for degradation, leading to p53 stabilization, accumulation, and activation. embopress.org
Furthermore, ribosomal stress induced by Actinomycin D has been shown to require the degradation of MDMX (or MDM4), a homolog of MDM2, for a full p53 response. embopress.org Cells overexpressing MDMX are less sensitive to the growth-arresting effects of low-dose Actinomycin D, highlighting the importance of this stress pathway in mediating the drug's cytostatic effects. embopress.org
Actinomycin D As a Research Tool and Methodological Applications
Applications of Actinomycin D in Studying mRNA Turnover and Stability
The regulation of mRNA stability is a critical post-transcriptional event that significantly influences the net level of cellular mRNAs. researchgate.net The stability of mRNA is often measured by its half-life, the time it takes for half of the mRNA molecules of a specific type to be degraded. researchgate.net A common method to determine mRNA half-life is to inhibit transcription and then measure the decay rate of the existing mRNA population over time. nih.govmrnabased-drug.com Actinomycin D is a widely used transcriptional inhibitor for this purpose. nih.govcreative-biolabs.com By intercalating into DNA, Actinomycin D prevents the unwinding of the DNA double helix, thereby inhibiting the activity of DNA-dependent RNA polymerase and halting the synthesis of new mRNA. nih.gov This allows researchers to assess mRNA decay by measuring the abundance of specific transcripts at various time points after the addition of the inhibitor. nih.govcreative-biolabs.com
A typical experimental workflow for an mRNA decay assay using Actinomycin D involves several key steps. mrnabased-drug.com The protocol generally begins with culturing the cells of interest to a desired confluency. mrnabased-drug.com Subsequently, Actinomycin D is added to the culture medium to arrest transcription. nih.gov Samples of the cells are then collected at multiple time points following the addition of the inhibitor. oup.com Total RNA is extracted from these samples, and the quantity of the target mRNA is measured using techniques such as Northern blotting, quantitative reverse transcription PCR (qRT-PCR), or RNA sequencing. nih.govmrnabased-drug.comcreative-biolabs.com The decay rate and half-life of the mRNA can then be calculated from the decrease in its abundance over time. oup.com
For instance, in a study examining mRNA stability in myogenic cells, cultures were treated with Actinomycin D, and RNA was isolated at seven different time points ranging from 0 to 480 minutes after treatment. oup.com This allowed for the accurate estimation of the degradation rates of a wide range of transcripts. oup.com The selection of appropriate time points is crucial and should be tailored to the expected stability of the mRNA under investigation. oup.com
Table 1: Example of a Time Course for an Actinomycin D-based mRNA Decay Assay
| Time Point (post-Actinomycin D addition) | Action |
|---|---|
| 0 min | Collect initial cell sample (baseline mRNA level) |
| 10 min | Collect second cell sample |
| 30 min | Collect third cell sample |
| 60 min | Collect fourth cell sample |
| 120 min | Collect fifth cell sample |
| 240 min | Collect sixth cell sample |
| 480 min | Collect final cell sample |
The concentration of Actinomycin D used in mRNA decay assays is a critical parameter that must be carefully optimized. mrnabased-drug.commdpi.com At low concentrations, Actinomycin D can effectively inhibit transcription without significantly affecting other cellular processes like DNA replication or protein synthesis. nih.gov However, the effective concentration can vary between different cell types, and higher concentrations can have cytotoxic effects. mrnabased-drug.commdpi.com Therefore, it is often necessary to perform a dose-response experiment to determine the optimal concentration that provides complete transcription inhibition with minimal off-target effects for the specific cell line being studied. mrnabased-drug.com
Research has shown that the concentration of Actinomycin D can influence the measured mRNA half-life. mdpi.com For example, studies on Ewing sarcoma cells have demonstrated that low concentrations of Actinomycin D (5-10 nM) can preferentially attenuate the expression of certain genes, while higher concentrations lead to a more global inhibition of transcription. researchgate.net This highlights the importance of using a concentration that is appropriate for the specific research question being addressed. It is also important to note that while Actinomycin D inhibits all isoforms of RNA polymerase, other inhibitors may be more selective. mdpi.com
Table 2: General Concentration Ranges of Actinomycin D for Transcription Inhibition
| Concentration Range | Potential Effects |
|---|---|
| Low (e.g., 5-10 nM) | Preferential inhibition of certain transcripts may occur. researchgate.net |
| Moderate (e.g., 1-5 µg/mL) | General transcription inhibition, commonly used in mRNA decay assays. oup.com |
| High (e.g., >10 µg/mL) | Can lead to significant cytotoxicity and off-target effects. nih.govmrnabased-drug.com |
Use in Tracing and Labeling Biological Processes with Tritiated Actinomycin D (d-[3h(g)])
Tritiated Actinomycin D (d-[3H(g)]) is a radiolabeled form of the compound that allows for its detection and quantification in biological samples. This has made it a valuable tool for tracing the localization and dynamics of DNA within cells and tissues.
Radioautography (or autoradiography) using tritiated Actinomycin D has been employed to visualize the distribution of DNA in cells at high resolution. nih.govnih.gov In this technique, cells or tissue sections are incubated with tritiated Actinomycin D, which binds to DNA. nih.govnih.gov The sample is then covered with a photographic emulsion. The radioactive tritium (B154650) atoms expose the emulsion, creating a pattern of silver grains that directly corresponds to the location of the DNA-bound Actinomycin D. istudy.pk This method has been used to study the distribution of DNA in various cellular compartments, including the nucleus and kinetoplasts. researchgate.net Control experiments, such as enzymatic digestion with DNase, are typically performed to ensure the specificity of the labeling for DNA. nih.govnih.gov
By using techniques like quantitative high-resolution radioautography with ultrathin frozen sections, researchers can achieve precise localization of tritiated Actinomycin D binding. nih.govnih.gov This allows for the detailed study of DNA distribution within subcellular structures. For instance, studies have shown that the removal of chromosomal proteins with hydrochloric acid can significantly increase the binding of tritiated Actinomycin D to nuclear DNA, providing insights into the accessibility of DNA within chromatin. nih.govnih.gov The ability to trace the molecule in this manner provides a powerful method for investigating the organization and dynamics of the genome within the cell.
Methodologies for Investigating Actinomycin D-DNA/RNA Interactions
The interaction between Actinomycin D and nucleic acids is complex and has been the subject of extensive research. nih.gov Various biophysical and molecular techniques have been employed to elucidate the mechanisms of this interaction. The primary mode of interaction with double-stranded DNA is intercalation, where the planar phenoxazone ring of Actinomycin D inserts itself between adjacent base pairs, particularly G-C rich regions. nih.govoup.comresearchgate.net The two cyclic pentapeptide side chains of the molecule then sit in the minor groove of the DNA helix. researchgate.net
More advanced techniques have provided deeper insights into these interactions. Single-molecule studies using optical tweezers have allowed researchers to quantify the kinetic and equilibrium binding properties of Actinomycin D to DNA as a function of applied force. oup.com These experiments have revealed that destabilizing the DNA double helix by stretching it facilitates both the association and dissociation rates of Actinomycin D. oup.com
Isothermal titration calorimetry (ITC) is another powerful technique used to directly measure the thermodynamic parameters of Actinomycin D binding to specific DNA sequences. rsc.org ITC studies have helped to understand the sequence preferences of Actinomycin D binding and have revealed a "thermodynamic switch" in its interaction with different DNA motifs. rsc.org Furthermore, Actinomycin D has been shown to interact with non-duplex DNA structures, such as the G-quadruplex in the c-Myc promoter, which represents a novel mechanism for its anticancer activity. researchgate.net
Spectroscopic Techniques (e.g., UV-Vis Absorption, Circular Dichroism)
Spectroscopic techniques are fundamental in elucidating the binding mechanism of Actinomycin D with DNA. Ultraviolet-Visible (UV-Vis) absorption spectroscopy and Circular Dichroism (CD) are frequently employed to characterize these interactions.
UV-Vis absorption spectroscopy has been used to study the binding of Actinomycin D to various DNA duplexes. The binding of Actinomycin D to DNA typically results in changes in the absorption spectrum, such as hypochromism and bathochromic shifts (a decrease in molar absorptivity and a shift to a longer wavelength, respectively) in the visible band of the compound. researchgate.net For instance, the interaction of Actinomycin D with DNA leads to a depression in absorbance intensity around 427 nm and an enhancement near 480 nm. acs.org These spectral changes provide qualitative and quantitative information about the binding affinity. Temperature-dependent UV absorption spectroscopy can also be utilized to monitor the thermal denaturation of DNA-Actinomycin D complexes, revealing the stabilizing effect of the drug on the DNA duplex. researchgate.netresearchwithrutgers.com
Circular dichroism (CD) spectroscopy is particularly sensitive to the conformational changes in chiral molecules like DNA upon ligand binding. The intercalation of Actinomycin D into the DNA double helix induces significant changes in the CD spectrum of DNA. researchgate.netresearchwithrutgers.com Titrations of Actinomycin D with deoxynucleotides monitored by circular dichroism at different wavelengths (e.g., 380 nm and 470 nm) have been used to resolve the binding processes at the benzenoid and quinoid portions of the drug's phenoxazone ring. nih.gov This technique has been instrumental in demonstrating that Actinomycin D can bind to DNA sequences that lack the classic GpC binding site, suggesting nonclassical binding modes. researchwithrutgers.com The analysis of CD spectra provides insights into the structural distortions of the DNA helix caused by the binding of Actinomycin D.
Table 1: Spectroscopic Data on Actinomycin D-DNA Interactions
| Technique | Observation | Significance | References |
|---|---|---|---|
| UV-Vis Absorption | Hypochromic and bathochromic shifts in the visible band upon DNA binding. | Indicates intercalation and complex formation; allows for determination of binding affinity. | researchgate.netacs.org |
| Circular Dichroism | Perturbation of the B-DNA structure spectrum upon binding. | Reveals conformational changes in DNA and provides insights into different binding modes. | researchgate.netresearchwithrutgers.comnih.gov |
| Fluorescence Spectroscopy | Enhancement of fluorescence intensity in emission spectra upon DNA binding. | Can be used to monitor binding, although native Actinomycin D has low quantum yield. | researchgate.netnih.gov |
Electrophoretic and Mass Spectrometry Approaches (e.g., Microchip Electrophoresis, ESI-MS)
Modern analytical techniques like microchip electrophoresis and electrospray ionization mass spectrometry (ESI-MS) have been applied to study the interactions between Actinomycin D and oligonucleotides with high sensitivity and resolution. scilit.com
Microchip electrophoresis offers a platform for rapid separation and analysis of DNA-drug complexes. This technique can be used to investigate the binding of Actinomycin D to specific DNA sequences, providing information on the stoichiometry and stability of the resulting complexes. scilit.com
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the characterization of non-covalent complexes, such as those formed between Actinomycin D and DNA. scilit.com ESI-MS allows for the direct determination of the molecular weights of the complexes, confirming the binding stoichiometry. It has also been used to develop sensitive and selective methods for the simultaneous quantification of Actinomycin D and other chemotherapeutic agents in plasma samples, which is crucial for pharmacokinetic studies. nih.gov The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) further enhances the specificity and allows for the clarification of metabolite structures. researchgate.net
Table 2: Analytical Techniques for Actinomycin D Research
| Technique | Application | Key Findings/Advantages | References |
|---|---|---|---|
| Microchip Electrophoresis | Study of Actinomycin D-oligonucleotide interactions. | Provides information on binding stoichiometry and complex stability. | scilit.com |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Characterization of non-covalent DNA-drug complexes and quantification in plasma. | Directly determines molecular weight of complexes; enables sensitive quantification for pharmacokinetic studies. | scilit.comnih.govmdpi.com |
Single-Molecule Force Spectroscopy and Optical Tweezers for Binding Kinetics
Single-molecule techniques, such as force spectroscopy with optical tweezers and atomic force microscopy (AFM), have provided unprecedented insights into the mechanical and kinetic aspects of Actinomycin D's interaction with DNA. oup.comnih.gov These methods allow for the manipulation of individual DNA molecules and the direct measurement of the forces involved in the binding process.
Optical tweezers have been used to apply a stretching force to a single DNA molecule in the presence of Actinomycin D. oup.comumn.edu By measuring the DNA's extension as a function of the applied force, researchers can quantify how the drug affects the mechanical properties of DNA. These experiments have shown that destabilizing the DNA double helix by applying force facilitates both the association and dissociation rates of Actinomycin D, with a more significant effect on the on-rate. oup.comnih.gov This supports a model where Actinomycin D preferentially binds to partially melted DNA structures, such as those found in transcription bubbles. umn.edu
Atomic force microscopy (AFM) imaging complements these stretching experiments by providing direct visualization of DNA-Actinomycin D complexes. rsc.orgbohrium.com AFM can be used to measure the contour length of DNA molecules, which increases monotonically with drug concentration, and to quantify the bending angles introduced by the intercalating drug. rsc.orgbohrium.com
Table 3: Findings from Single-Molecule Studies of Actinomycin D
| Technique | Parameter Measured | Key Finding | References |
|---|---|---|---|
| Optical Tweezers | Equilibrium and kinetic DNA-binding properties as a function of stretching force. | DNA destabilization by force enhances both on- and off-rates of Actinomycin D, with a stronger effect on association. | oup.comnih.govumn.edu |
| Atomic Force Microscopy (AFM) | DNA contour length and bending angle distribution. | Contour length increases with drug concentration; allows measurement of drug-induced DNA bending. | rsc.orgbohrium.com |
Molecular Docking and Computational Modeling of Interactions
Computational methods, including molecular docking and molecular dynamics simulations, are invaluable for visualizing and understanding the interactions between Actinomycin D and its biological targets at an atomic level. nih.govscialert.net
Molecular docking studies are used to predict the preferred binding orientation and affinity of Actinomycin D to specific DNA sequences or protein domains. scialert.netoup.com These simulations have confirmed that Actinomycin D intercalates into DNA, typically at GpC sequences, forming hydrogen bonds with guanine (B1146940) residues. scialert.net Docking studies have also been used to investigate the binding of Actinomycin D to other targets, such as the high-mobility group (HMG) domain of the SOX2 transcription factor, providing insights into its alternative mechanisms of action. nih.gov For instance, one study found that Actinomycin D docked to a hydrophilic region of the SOX2 HMG major wing with a binding energy of -32 kcal/mol. nih.gov
Molecular mechanical calculations and molecular dynamics simulations provide a more dynamic picture of the drug-DNA complex. nih.govresearchgate.net These computational models have been used to rationalize the sequence selectivity of Actinomycin D and to compare the computed structures with experimental data from techniques like NMR spectroscopy. nih.gov Such simulations can also assess how modifications to the Actinomycin D structure might affect its DNA binding efficiency and the stability of the resulting complex. researchgate.net
Table 4: Computational Approaches in Actinomycin D Research
| Method | Purpose | Example Finding | References |
|---|---|---|---|
| Molecular Docking | Predict binding modes and affinities to DNA and proteins. | Confirmed intercalation at GpC sequences and predicted binding to the SOX2 HMG domain. | scialert.netnih.govnih.gov |
| Molecular Dynamics Simulation | Assess dynamic behavior and stability of drug-DNA complexes. | Rationalized the strong preference for intercalation on the 3' side of guanine residues. | nih.govresearchgate.net |
Experimental Models and Cell Lines Utilized in Actinomycin D Research
In Vitro Cell Culture Systems
A wide variety of in vitro cell culture systems, primarily cancer cell lines, have been instrumental in characterizing the cellular and molecular effects of Actinomycin D. These models allow for controlled studies on cell viability, proliferation, apoptosis, and gene expression in response to the drug.
Commonly used cell lines in Actinomycin D research include:
Hepatocellular Carcinoma: HepG2, Huh7, and Chang cells have been used to study the drug's mechanism, revealing its ability to induce necroptosis and p53-dependent cell death. nih.govmdpi.com
Glioblastoma: Patient-derived glioma stem-like cell (GSC) lines have been used in high-throughput screenings, which identified Actinomycin D as a highly cytotoxic agent that downregulates the stem cell factor SOX2. oup.com
Neuroblastoma: Cell lines with different p53 genetic backgrounds (e.g., SK-N-JD, SH-SY5Y, LA1-55n, SK-N-AS) have been employed to demonstrate that low concentrations of Actinomycin D inhibit proliferation and induce apoptosis, with a stronger effect in p53 wild-type cells. researchgate.netnih.gov
Osteosarcoma: The MG63 human osteosarcoma cell line has been used to show that Actinomycin D impairs cell proliferation and induces significant apoptosis. nih.gov
Pancreatic and Lung Carcinoma: Cell lines such as Panc-1, BxPC-3, A549, and NCI-H1299 have been used to investigate synergistic effects of Actinomycin D with other anti-cancer agents. tandfonline.com
Ovarian Cancer: SKOV3 and HEY cell lines have been utilized to study the efficacy of Actinomycin D in combination with other therapies. nih.gov
These studies typically involve treating the cells with varying concentrations of Actinomycin D and assessing outcomes through assays for cell viability (e.g., MTT assay), apoptosis (e.g., PARP cleavage, caspase activation), and cell cycle analysis. nih.govoup.comnih.gov
Table 5: Selected Cell Lines Used in Actinomycin D Research
| Cancer Type | Cell Line(s) | Key Research Focus | References |
|---|---|---|---|
| Hepatocellular Carcinoma | HepG2, Huh7, Chang | Mechanism of cell death (necroptosis), p53-dependence. | nih.govmdpi.com |
| Glioblastoma | Patient-derived GSC lines (e.g., TS9, TD2) | Cytotoxicity, downregulation of SOX2, effects on self-renewal. | oup.com |
| Neuroblastoma | SK-N-JD, LA1-55n, SH-SY5Y | Effect of p53 status on drug response, induction of apoptosis. | researchgate.netnih.gov |
| Osteosarcoma | MG63 | Inhibition of proliferation and induction of apoptosis. | nih.gov |
| Pancreatic Cancer | Panc-1, BxPC-3, KLM-1 | Synergistic effects with other drugs. | tandfonline.compnas.org |
| Lung Cancer | A549, NCI-H1299 | Synergistic cytotoxicity with BH3 mimetics. | tandfonline.com |
| Ovarian Cancer | SKOV3, HEY | Efficacy in combination with photodynamic therapy. | nih.gov |
Organoid and 3D Culture Systems in Research
To better mimic the complex microenvironment of solid tumors, researchers have begun to utilize three-dimensional (3D) culture systems in Actinomycin D research. These models, which include spheroids and hydrogel-based cultures, provide a more physiologically relevant context compared to traditional 2D monolayers.
One study investigated the combination of photodynamic therapy with Actinomycin D in both 2D and 3D cultures of human ovarian cancer cell lines (SKOV3 and HEY). nih.gov The results showed that while the combination treatment was effective in both models, a lower efficacy was observed in the 3D cultures. This difference is often attributed to factors such as restricted diffusion of the drug and oxygen within the 3D construct, highlighting the importance of these advanced models in predicting in vivo responses. nih.gov The use of 3D cultures and patient-derived organoids is a growing area in preclinical cancer research, offering a more accurate platform to evaluate the efficacy of drugs like Actinomycin D.
Table 6: Compound Names Mentioned
| Compound Name |
|---|
| Actinomycin D |
| Vincristine |
| ABT-737 |
| Nutlin-3 |
| SAHA |
| CX-5461 |
| CX-3543 |
| 7-aminoactinomycin D |
| Actinomycin V |
| Actinomycin X2 |
| Fungichromin |
| Actinomycin Xoβ |
| Rhodamine B |
| Doxorubicin |
Assessment of Cellular Responses in Research Experiments
Actinomycin D is a valuable tool in cellular and molecular biology research, primarily due to its well-characterized ability to inhibit transcription. This property allows researchers to investigate a wide array of cellular processes that are dependent on new RNA synthesis. Consequently, Actinomycin D is frequently employed to assess cellular responses such as viability, proliferation, apoptosis, and changes in gene and protein expression.
Cell Viability and Proliferation Assays (e.g., SRB, MTT)
The impact of Actinomycin D on cell viability and proliferation is a fundamental aspect of its characterization in research. Assays like the Sulforhodamine B (SRB) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) are commonly used to quantify these effects.
In a study on human osteosarcoma MG63 cells, the SRB colorimetric assay was used to demonstrate that Actinomycin D inhibited cell proliferation in a dose-dependent manner. Treatment with concentrations ranging from 0.1 to 5 μM for 24 hours resulted in a significant impairment of cell proliferation. Similarly, the MTT assay has been widely used to assess the cytotoxic effects of Actinomycin D. For instance, in PANC-1 pancreatic cancer cells, Actinomycin D was shown to decrease cell growth in a dose-dependent manner. Another study on small cell lung cancer (SCLC) cell lines also utilized the MTT assay to determine the viability of cells after exposure to Actinomycin D, showing its single-agent activity across a panel of SCLC cell lines. Furthermore, the MTT assay was employed to demonstrate that combining Actinomycin D with the BH3 mimetic ABT-737 resulted in a near-complete loss of viability in SCLC cells. In studies with ovarian cancer cell lines, both Alamar Blue and MTT assays were used to show a significant reduction in cell viability when a low, non-toxic dose of dactinomycin (B1684231) was combined with sub-lethal photodynamic therapy.
The following table summarizes representative findings on the effect of Actinomycin D on cell viability and proliferation as measured by MTT and SRB assays.
| Cell Line | Assay | Actinomycin D Concentration | Exposure Time | Observed Effect | Reference |
| MG63 (Osteosarcoma) | SRB | 0.1, 0.5, 1, 5 µM | 24 hours | Dose-dependent inhibition of proliferation | |
| PANC-1 (Pancreatic Cancer) | MTT | 1, 10, 100 ng/ml | Up to 72 hours | Dose-dependent decrease in cell growth | |
| H526 (Small Cell Lung Cancer) | MTT | 0.13-1.3 ng/mL (in combination) | 72 hours | Synergistic loss of viability with ABT-737 | |
| SKOV3 (Ovarian Cancer) | MTT | 1 nM (in combination) | 48 hours | Significant reduction in viability with PDT | |
| HEY (Ovarian Cancer) | MTT | 1 nM (in combination) | 48 hours | Significant reduction in viability with PDT |
Apoptosis Detection Methods (e.g., Hoechst, Annexin V, TUNEL, Caspase/PARP Cleavage)
Actinomycin D is a potent inducer of apoptosis, and various methods are employed to detect and quantify this form of programmed cell death.
Hoechst Staining: This method is used to visualize nuclear morphology and identify apoptotic cells, which exhibit condensed or fragmented chromatin. In MG63 human osteosarcoma cells, Hoechst staining revealed that Actinomycin D induced apoptosis in both a time-dependent and dose-dependent manner. Treatment with 5 μM Actinomycin D led to an increase in apoptotic cells from 23.2% at 2 hours to 55.5% at 24 hours.
Annexin V Assay: The Annexin V assay detects the externalization of phosphatidylserine, an early marker of apoptosis. In a study on hepatocellular carcinoma cells, flow cytometry with Annexin V was used to study the cell death process induced by Actinomycin D. However, in HepG2 cells, a clear increase in Annexin V positive cells was not observed, suggesting a different cell death mechanism might be at play in this specific cell line. A combination of 7-Aminoactinomycin D (7-AAD) and PE Annexin V can be used in flow cytometry to distinguish between viable, early apoptotic, and late apoptotic or dead cells.
TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. In PANC-1 pancreatic cancer cells, the TUNEL assay confirmed that Actinomycin D caused apoptosis in a dose-dependent manner, with approximately 50% of cells showing strong DNA 3-OH reactivity after 24 hours of treatment with 500 ng/ml Actinomycin D.
Caspase and PARP Cleavage: The activation of caspases, a family of proteases, is central to the apoptotic cascade. The cleavage of their substrates, such as poly(ADP-ribose) polymerase (PARP), is a definitive indicator of apoptosis. Western blot analysis is commonly used to detect the cleaved, active forms of caspases and the cleavage of PARP. In MG63 cells, Actinomycin D treatment led to a significant increase in cleaved caspase-3 levels. Similarly, in lung cancer cell lines expressing wild-type p53, Actinomycin D induced the activation of caspase-3 and cleavage of PARP. In small cell lung cancer cell lines, the combination of Actinomycin D and ABT-737 induced apoptosis, which correlated with PARP cleavage as monitored by Western blot. Studies in HeLa cells also demonstrated that Actinomycin D exposure leads to PARP1 and caspase-3 cleavage. Furthermore, in SGHPL-4 cells, a combination of TNFα and Actinomycin D was shown to induce PARP cleavage.
The following table provides a summary of apoptosis detection methods used in studies involving Actinomycin D.
| Method | Cell Line | Key Findings | Reference |
| Hoechst Staining | MG63 (Osteosarcoma) | Time- and dose-dependent increase in apoptosis | |
| Annexin V/7-AAD | A549 (Lung Cancer) | Used to quantify viable, early, and late apoptotic cells | |
| TUNEL Assay | PANC-1 (Pancreatic Cancer) | Dose-dependent increase in DNA fragmentation | |
| Caspase-3 Cleavage | MG63 (Osteosarcoma) | Increased levels of cleaved caspase-3 | |
| PARP Cleavage | H460, A549 (Lung Cancer) | Increased levels of cleaved PARP | |
| PARP Cleavage | SCLC cell lines | PARP cleavage correlated with apoptosis induction | |
| PARP Cleavage | HeLa | Time-dependent cleavage of PARP1 |
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). DNA-binding dyes such as propidium (B1200493) iodide (PI) and 7-aminoactinomycin D (7-AAD) are used to stain the cellular DNA, and the fluorescence intensity is proportional to the DNA content.
Actinomycin D is known to induce cell cycle arrest. In a study on vascular smooth muscle cells (SMCs), flow cytometric analysis demonstrated that Actinomycin D caused a considerable arrest of cells in the S phase. This cell-cycle arrest became evident at concentrations greater than 0.8 nM. In hepatocellular carcinoma HepG2 cells, treatment with 1 µM Actinomycin D for 24 hours led to a 3-fold increase in the sub-G0 population, which is indicative of apoptotic cells with fragmented DNA.
Gene and Protein Expression Analysis (e.g., qRT-PCR, Western Blot, Proteomics)
As a potent inhibitor of transcription, Actinomycin D is an invaluable tool for studying the regulation of gene and protein expression.
qRT-PCR: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the abundance of specific mRNA transcripts. In studies investigating mRNA stability, Actinomycin D is used to block transcription, and the subsequent decay of specific mRNAs is monitored over time by qRT-PCR. For example, in a study on pancreatic tumor cells, RT-qPCR was used to assess the relative mRNA levels of Mcl-1, revealing a dramatic decrease upon Actinomycin D treatment. In another study, qRT-PCR was used to verify the changes in mRNA expression of genes related to antibiotic sensitivity in MRSA treated with Actinomycin D.
Western Blot: This technique is widely used to detect and quantify specific proteins. In the context of Actinomycin D research, Western blotting is crucial for examining the expression levels of proteins involved in apoptosis, cell cycle regulation, and other cellular pathways. For instance, Western blot analysis showed that Actinomycin D treatment in osteosarcoma cells reduced the protein levels of cyclin A, D1, and E. In another study, it was used to show a dose-dependent inhibition of PCNA and Raf protein expression by Actinomycin D. Furthermore, Western blots have been instrumental in demonstrating the downregulation of the anti-apoptotic protein Mcl-1 and the upregulation of the pro-apoptotic protein Noxa in response to Actinomycin D in small cell lung cancer cells. It has also been used to confirm the downregulation of Sox2 in glioblastoma models treated with Actinomycin D. In Wilms tumor cells, Western blotting confirmed that Actinomycin D induced the phosphorylation of AKT and 4E-BP1.
Proteomics: Proteomics allows for the large-scale analysis of the entire protein complement of a cell or organism. In a study on methicillin-resistant Staphylococcus aureus (MRSA) treated with Actinomycin D, proteomics analysis revealed 261 differentially expressed proteins, providing insights into the compound's mechanism of action. A transcriptomic and proteomic study of cancer cell lines exposed to Actinomycin D and nutlin-3a (B1683890) identified numerous novel candidates for p53-regulated genes. Another proteomics study on Wilms tumor cells treated with Actinomycin D found that proteasome components are preferentially translated. Mass spectrometry-based proteomics has also been used to identify proteins in cell lysates and secreted into the medium of A549 cells treated with a combination of Actinomycin D and nutlin-3a.
The following table summarizes the application of these techniques in Actinomycin D research.
| Technique | Application with Actinomycin D | Key Findings | Reference |
| qRT-PCR | Measuring mRNA stability and expression | Downregulation of Mcl-1 mRNA; changes in MRSA gene expression | |
| Western Blot | Analyzing protein expression changes | Downregulation of cyclins, PCNA, Raf, Mcl-1, Sox2; upregulation of Noxa; phosphorylation of AKT, 4E-BP1 | |
| Proteomics | Global protein expression profiling | Identification of differentially expressed proteins in MRSA and Wilms tumor; discovery of novel p53-target genes |
Modulation of Actinomycin D Effects by Other Biological Factors in Research Contexts
Influence of Polyamines on DNA Binding and Transcriptional Inhibition
Polyamines, such as spermine (B22157), spermidine, and putrescine, are ubiquitous polycations that bind to nucleic acids and are essential for cell growth and differentiation. nih.gov Given their high concentration in the nucleus and their affinity for DNA, polyamines can significantly influence the interaction of DNA-binding drugs like Actinomycin D with their target. nih.govnih.gov
Research has shown that spermine can interfere with the binding of Actinomycin D to DNA. plos.org In vitro studies have demonstrated that the presence of spermine attenuates the ability of Actinomycin D to bind to the DNA duplex, thereby weakening its inhibitory effect on transcription and DNA replication. nih.govnih.gov This interference suggests a competitive or modulatory interaction at the DNA level.
In cellular models, the modulation of intracellular polyamine levels has a direct impact on the efficacy of Actinomycin D. plos.org Depleting intracellular polyamines, for instance by using an inhibitor of polyamine synthesis like methylglyoxal-bis(guanylhydrazone) (MGBG), enhances the inhibitory effects of Actinomycin D. nih.govnih.gov Studies in various cancer cell lines, including HeLa, A549, and MCF7, have shown that pretreatment with MGBG leads to a greater inhibition of c-myc transcription and DNA replication by Actinomycin D. nih.govplos.org This suggests that the naturally high levels of polyamines in cancer cells may protect them from the cytotoxic effects of Actinomycin D. Consequently, a synergistic antiproliferative effect is observed when Actinomycin D is combined with a polyamine inhibitor, indicating that depleting polyamines increases the sensitivity of cancer cells to the drug. nih.govplos.org
| Cell Line | Treatment | Fold Change in c-myc Expression (vs. Control) |
|---|---|---|
| HeLa | Actinomycin D (3 µM) | ~0.6 |
| MGBG (2 µM) + Actinomycin D (3 µM) | ~0.43 | |
| A549 | Actinomycin D (3 µM) | ~0.6 |
| MGBG (2 µM) + Actinomycin D (3 µM) | ~0.41 | |
| MCF7 | Actinomycin D (3 µM) | ~0.7 |
| MGBG (2 µM) + Actinomycin D (3 µM) | ~0.49 |
Data derived from studies showing that pretreatment with the polyamine synthesis inhibitor MGBG enhances the transcriptional inhibition of the c-myc gene by Actinomycin D in various cancer cell lines. nih.govplos.orgplos.org
Crosstalk with Other Signaling Pathways and Stress Responses
The cellular response to Actinomycin D is not limited to the direct consequences of transcriptional arrest but also involves a complex network of signaling pathways and stress responses. At low, non-cytotoxic concentrations, Actinomycin D can induce ribosomal stress, which in turn stabilizes and activates the tumor suppressor protein p53. nih.gov This activation of p53 can lead to cell cycle arrest or apoptosis. nih.govnih.gov
Actinomycin D has been shown to activate key survival pathways, including the mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. nih.gov The activation of these pro-survival pathways can counteract the cytotoxic effects of the drug, suggesting that their simultaneous inhibition could enhance the therapeutic efficacy of Actinomycin D. nih.gov Indeed, combining Actinomycin D with inhibitors of the MEK and PI3K pathways has been shown to significantly augment apoptosis in Ewing sarcoma cells. nih.gov The PI3K/AKT pathway, in particular, has been identified as a crucial mediator of Actinomycin D-induced p53 expression. nih.gov
Furthermore, Actinomycin D can trigger immunogenic cell death (ICD), a form of cell death that stimulates an antitumor immune response. embopress.org This process is characterized by pre-mortem stress signals, including a partial endoplasmic reticulum stress response, leading to the surface exposure of calreticulin (B1178941) and the phosphorylation of eukaryotic initiation factor 2α (eIF2α). embopress.org The inhibition of RNA synthesis appears to be a central initial event for the induction of ICD. embopress.org Actinomycin D also engages with the extrinsic pathway of apoptosis, with studies showing that it can increase the expression of members of the TNF/TNFR family and NF-κB-regulated genes, leading to enhanced cleavage of caspases. pnas.orgnih.gov
Advanced Research Areas and Emerging Applications of Actinomycin D in Basic Science
Exploration of Selective Transcriptional Inhibition Mechanisms
The classical mechanism of Actinomycin D involves the intercalation of its planar phenoxazone ring into double-stranded DNA, primarily at guanine-cytosine (GpC) rich sequences. mdpi.comnih.govnih.gov This physical obstruction interferes with the progression of RNA polymerase, thereby inhibiting transcription. nih.govresearchgate.net However, recent research has refined this model, revealing layers of selectivity that make Actinomycin D a precise tool for transcriptional studies.
A key aspect of its selectivity lies in its differential effects on the various RNA polymerases. At low, nanomolar concentrations, Actinomycin D preferentially inhibits transcription by RNA Polymerase I (Pol I), which is responsible for synthesizing ribosomal RNA (rRNA). mdpi.comresearchgate.net RNA Polymerase II (Pol II), which transcribes messenger RNA (mRNA), and RNA Polymerase III (Pol III) are significantly less sensitive. mdpi.com This dose-dependent selectivity allows researchers to specifically shut down ribosome biogenesis without immediately halting all cellular transcription, providing a window to study the downstream consequences of ribosomal stress.
Beyond its canonical DNA intercalation, a novel mechanism of action has been identified: the targeting of non-duplex DNA structures. Studies have shown that Actinomycin D can bind to G-quadruplexes, which are four-stranded DNA structures that can form in guanine-rich regions of the genome, such as in the promoters of oncogenes like c-Myc. nih.govnih.govbiotium.com By binding to and stabilizing these G-quadruplex structures, Actinomycin D can effectively repress the expression of specific genes, revealing a new mode of transcriptional inhibition that is independent of simple polymerase obstruction on a linear template. nih.govbiotium.com
Table 1: Differential Sensitivity of Eukaryotic RNA Polymerases to Actinomycin D
| RNA Polymerase | Primary Transcript | Sensitivity to Actinomycin D | IC50 (approx.) |
|---|---|---|---|
| RNA Polymerase I | ribosomal RNA (rRNA) | High | ~0.05 µg/mL |
| RNA Polymerase II | messenger RNA (mRNA) | Moderate | ~0.5 µg/mL |
| RNA Polymerase III | transfer RNA (tRNA), 5S rRNA | Low | ~5 µg/mL |
Data compiled from research findings indicating the varying concentrations of Actinomycin D required to inhibit different RNA polymerases. mdpi.com
Actinomycin D in the Study of Ribosome Biogenesis and Function
Given its potent and selective inhibition of rRNA synthesis at low concentrations, Actinomycin D is an indispensable tool for investigating the intricate process of ribosome biogenesis. mdpi.comnih.gov By treating cells with the compound, researchers can induce "nucleolar stress," a state characterized by the disruption of the nucleolus, the primary site of ribosome production. mdpi.com
This induced disruption allows for the study of the cellular surveillance pathways that monitor nucleolar integrity. For instance, the inhibition of ribosome biogenesis by Actinomycin D is known to trigger a p53-dependent stress response. nih.gov This occurs because certain ribosomal proteins, such as L11, when not incorporated into new ribosomes, are free to bind to and inhibit MDM2, an E3 ubiquitin ligase that targets p53 for degradation. nih.gov The use of Actinomycin D has been instrumental in delineating this "ribosomal stress checkpoint."
Electron microscopy studies on Triturus oocytes treated with Actinomycin D have provided direct visual evidence of its effect on transcription. These studies showed that the drug causes nascent pre-rRNA ribonucleoprotein fibrils to progressively detach from their DNA template. rndsystems.com This application of Actinomycin D helps researchers understand the stability of transcriptional complexes and the dynamics of RNA processing. Furthermore, by creating a deficit in ribosome production, Actinomycin D has been used in model organisms like Arabidopsis thaliana to demonstrate the critical importance of ribosome biogenesis for developmental processes, such as maintaining the root stem cell niche. nih.gov
Novel Molecular Targets and Interaction Partners in Cellular Systems
While DNA remains its primary target, advanced research has identified other cellular components and structures that interact with Actinomycin D, expanding its known biological activities.
Topoisomerases: Actinomycin D can stabilize the cleavable complexes formed between DNA and topoisomerases I and II. mdpi.comnih.gov By trapping these enzymes on the DNA, it can contribute to the formation of DNA strand breaks, adding another layer to its cytotoxic effects.
G-Quadruplex DNA: As mentioned, G-quadruplexes in oncogene promoters are a significant novel target. nih.govbiotium.com The interaction with the c-Myc promoter G-quadruplex provides a compelling example of how Actinomycin D can achieve gene-specific repression. nih.govnih.gov
Mitochondria: In the context of NPM1-mutated Acute Myeloid Leukemia (AML), Actinomycin D has been shown to target mitochondria. researchgate.netresearchgate.net This interaction leads to the release of mitochondrial DNA into the cytoplasm, which in turn activates the cGAS-STING innate immune signaling pathway. Concurrently, it boosts the production of reactive oxygen species (ROS). researchgate.netresearchgate.net
Protein Complexes: The drug's effects ripple through cellular signaling networks, revealing new interaction partners. The induction of ribosomal stress leads to an increase in the formation of the L11-HDM2-p53 protein complex, a key node in the p53 activation pathway. nih.gov Additionally, under stress conditions induced by Actinomycin D, the expression of proteins like the early growth response protein 1 (EGR1) and Nucleophosmin (B23) is increased, suggesting a functional linkage in the cellular stress response. nih.gov
Development of Advanced Experimental Probes Based on Actinomycin D Structure
The unique DNA-binding properties of Actinomycin D have spurred the development of derivatives that serve as advanced experimental probes for cellular and molecular analysis. The core structure, particularly the phenoxazone ring, can be chemically modified to introduce new functionalities without abolishing its DNA-binding capability. oup.com
A prominent example is 7-amino-actinomycin D (7-AAD) , a fluorescent analog. nih.govoup.com By adding an amino group at the 7-position of the chromophore, the molecule gains fluorescent properties, emitting bright red fluorescence upon binding to DNA. nih.gov Unlike some other DNA stains, 7-AAD specifically binds to GC-rich regions, making it a valuable tool in fluorescence microscopy for analyzing the distribution of GC base pairs in chromosomes and for chromosome banding studies. nih.govbiotium.com Its fluorescence provides a powerful method for visualizing DNA in both fixed and living cells. nih.gov
Other substitutions at the 7-position, such as with nitro or hydroxyl groups, have been synthesized to create analogs with comparable biological activity to the parent compound. nih.gov These derivatives serve as experimental agents to probe structure-activity relationships, helping to delineate which parts of the molecule are essential for DNA binding and biological effect. oup.com The development of such analogs demonstrates that the Actinomycin D scaffold is a versatile platform for creating sophisticated probes to investigate nucleic acid structure and function within the complex cellular environment.
Integration with "Omics" Technologies in Mechanistic Research (e.g., Proteomics, Transcriptomics)
The advent of high-throughput "omics" technologies has revolutionized the study of drug mechanisms, and Actinomycin D is no exception. Integrating Actinomycin D treatment with transcriptomics, proteomics, and other systems-level analyses provides an unbiased, global view of the cellular response to transcriptional inhibition.
Transcriptomics and Proteomics: Researchers have used RNA-Sequencing (RNA-Seq) and mass spectrometry-based proteomics to identify novel p53-regulated genes. By treating cancer cell lines with Actinomycin D in combination with nutlin-3a (B1683890) (an MDM2 inhibitor), they could strongly activate the p53 pathway and identify hundreds of previously uncharacterized target genes and secreted proteins. oup.comresearchgate.net
Ribosome Profiling (Translatomics): In studies on Wilms tumor, ribosome profiling was used to map the exact positions of ribosomes on mRNA transcripts following Actinomycin D treatment. This powerful technique revealed that when ribosome capacity is limited by the drug, cells preferentially translate mRNAs encoding for components of the proteasome. This finding uncovered a specific survival mechanism and suggested a new therapeutic strategy: combining Actinomycin D with a proteasome inhibitor.
RNA Arrays: To dissect the drug's role in apoptosis, RNA arrays containing probes for dozens of pro- and anti-apoptotic genes have been used. mdpi.com This targeted transcriptomic approach showed that Actinomycin D, alone or with other agents, alters the expression of TNF/TNFR family members, providing a mechanistic link to the activation of cell death pathways. mdpi.com
Table 2: Examples of "Omics" Applications in Actinomycin D Research
| "Omics" Technology | Research Question | Key Finding |
|---|---|---|
| RNA-Seq & Mass Spectrometry | Identification of novel p53 target genes | Discovered new p53-regulated genes involved in innate immunity and signaling. oup.comresearchgate.net |
| Ribosome Profiling | Cellular response to limited ribosome capacity | Anaplastic Wilms tumor cells preferentially translate proteasome components. |
| RNA Array | Mechanism of apoptosis induction | Upregulation of TNF/TNFR family members and NF-κB regulated genes. mdpi.com |
Contributions to Understanding Fundamental Biological Processes Beyond its Inhibitory Effects
The application of Actinomycin D as a research tool has yielded insights into fundamental biological processes that extend beyond the simple mechanics of transcription.
One of the most significant recent discoveries is its role as an inducer of immunogenic cell death (ICD) . ICD is a form of apoptosis that stimulates an anti-tumor immune response. Research has shown that the inhibition of RNA synthesis by Actinomycin D is a key initiating event for the induction of ICD. nih.gov This finding establishes a direct link between transcriptional stress and the activation of anti-cancer immunity.
Furthermore, Actinomycin D has been crucial in uncovering a novel senescence pathway . In NPM1-mutant AML cells, the drug's targeting of mitochondria leads to ROS production, which in turn restores the formation of Promyelocytic Leukemia (PML) nuclear bodies. researchgate.netresearchgate.net These bodies are essential for activating TP53 and driving the cells into a state of permanent growth arrest known as senescence, revealing an unexpected connection between a classic chemotherapy agent, mitochondrial metabolism, and cellular aging programs. researchgate.netresearchgate.net
Finally, its use in plant biology has underscored the universal importance of tightly regulated ribosome synthesis for development. By inhibiting ribosome biogenesis in Arabidopsis, researchers demonstrated that this process is fundamental for maintaining stem cell populations and orchestrating the DNA damage response, providing a clear example of how a molecular tool can illuminate principles of developmental biology. nih.gov
Q & A
Q. Methodological Answer :
- Define Variables : Specify the independent variable (e.g., Actinomycin D-[³H(G)] concentration range: 0.1–100 nM) and dependent variables (e.g., RNA synthesis inhibition measured via ³H incorporation assays). Include controls (untreated cells, vehicle-only controls) .
- Optimize Detection : Use liquid scintillation counting to quantify ³H-labeled RNA, ensuring calibration with standard curves to account for quenching effects .
- Statistical Design : Apply ANOVA with post-hoc tests to compare dose groups. Include power analysis to determine sample size for reproducibility .
What methodological strategies mitigate variability in Actinomycin D-[³H(G)] bioactivity assays across laboratories?
Q. Methodological Answer :
- Standardize Protocols : Pre-treat cells with uniform serum-free conditions to minimize batch-specific serum interference. Validate cell line responsiveness (e.g., HeLa vs. MCF-7) using positive controls like α-amanitin .
- Address Radiolabel Stability : Monitor ³H decay via half-life corrections (T½ = ~12.3 years) and use fresh batches to avoid tritium loss during long-term storage .
- Inter-Lab Calibration : Share reference datasets (e.g., IC50 values under standardized conditions) via open-access repositories to align results .
How can researchers resolve discrepancies in reported Actinomycin D-[³H(G)] IC50 values between transcriptional inhibition and apoptosis assays?
Q. Methodological Answer :
- Contextualize Mechanisms : Distinguish between primary (transcription inhibition via DNA intercalation) and secondary effects (apoptosis induction via p53 activation). Use time-course experiments to separate acute vs. delayed responses .
- Data Normalization : Normalize activity to cell viability metrics (e.g., MTT assays) to isolate transcription-specific effects .
- Meta-Analysis Framework : Systematically compare studies using PRISMA guidelines, tabulating variables like exposure duration, cell confluency, and detection limits (Table 1) .
Table 1 : Key Variables Affecting IC50 Discrepancies
| Variable | Transcription Assay Range | Apoptosis Assay Range | Impact on IC50 |
|---|---|---|---|
| Exposure Time | 2–6 hours | 24–48 hours | ↑ Time → ↓ IC50 |
| Cell Density | 60–70% confluency | 80–90% confluency | ↑ Density → ↑ IC50 |
| Detection Method | ³H incorporation | Caspase-3 activity | Method-specific sensitivity |
What ethical and safety protocols are critical for handling Actinomycin D-[³H(G)] in preclinical studies?
Q. Methodological Answer :
- Radiation Safety : Adhere to ALARA principles (As Low As Reasonably Achievable) for ³H handling. Use shielded waste containers and monitor personnel via dosimeters .
- Institutional Approvals : Secure IACUC approval for animal studies, specifying humane endpoints (e.g., tumor volume limits). For human-derived cell lines, document provenance and consent .
- Data Transparency : Report negative results (e.g., lack of efficacy in certain models) to avoid publication bias .
How can researchers optimize the use of Actinomycin D-[³H(G)] in RNA turnover studies while minimizing off-target effects?
Q. Methodological Answer :
- Pulse-Chase Design : Administer Actinomycin D-[³H(G)] in short pulses (1–2 hours) to inhibit new RNA synthesis, then track degradation via ³H signal decay over time .
- Control for Off-Targets : Co-treat with cycloheximide to block protein synthesis, isolating RNA-specific effects .
- Single-Cell Resolution : Pair radiolabeling with single-molecule RNA FISH to distinguish transcriptional inhibition from post-transcriptional regulation .
What computational tools enhance the interpretation of Actinomycin D-[³H(G)] pharmacokinetic data in vivo?
Q. Methodological Answer :
- Compartmental Modeling : Use tools like NONMEM or PK-Sim to model ³H distribution, accounting for tissue-specific binding (e.g., liver vs. tumor uptake) .
- Validate with LC-MS/MS : Cross-verify ³H-based pharmacokinetics with mass spectrometry to confirm parent compound stability .
- Open-Source Repositories : Share models on platforms like GitHub for collaborative refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
